molecular formula C17H20F3N5O2S B12269263 2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine

2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine

Cat. No.: B12269263
M. Wt: 415.4 g/mol
InChI Key: RGNOMDCAFKEYAS-UHFFFAOYSA-N
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Description

2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a trifluoromethyl-substituted pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group and the formation of the pyrrolo[2,3-c]pyrrol ring system. The final step involves the attachment of the trifluoromethyl-substituted pyridine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonyl group may produce sulfides .

Scientific Research Applications

2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H20F3N5O2S

Molecular Weight

415.4 g/mol

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C17H20F3N5O2S/c1-11-22-16(10-23(11)2)28(26,27)25-6-4-12-8-24(9-14(12)25)15-7-13(3-5-21-15)17(18,19)20/h3,5,7,10,12,14H,4,6,8-9H2,1-2H3

InChI Key

RGNOMDCAFKEYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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